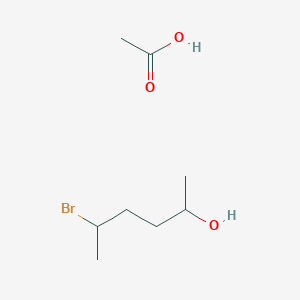

Acetic acid;5-bromohexan-2-ol

CAS No.: 111692-86-5

Cat. No.: VC19176243

Molecular Formula: C8H17BrO3

Molecular Weight: 241.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 111692-86-5 |

|---|---|

| Molecular Formula | C8H17BrO3 |

| Molecular Weight | 241.12 g/mol |

| IUPAC Name | acetic acid;5-bromohexan-2-ol |

| Standard InChI | InChI=1S/C6H13BrO.C2H4O2/c1-5(7)3-4-6(2)8;1-2(3)4/h5-6,8H,3-4H2,1-2H3;1H3,(H,3,4) |

| Standard InChI Key | ANGJDTXVPGGHRV-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCC(C)Br)O.CC(=O)O |

Introduction

Chemical Structure and Composition

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇BrO₃ |

| Molecular Weight | 241.12 g/mol |

| Component Compounds | Acetic acid (CID 176), 5-Bromohexan-2-ol (CID 18921115) |

The compound exists as a 1:1 molar complex, stabilized by hydrogen bonding between the hydroxyl group of 5-bromohexan-2-ol and the carboxylic acid group of acetic acid .

Structural Features

-

5-Bromohexan-2-ol: A six-carbon chain with a bromine atom at the fifth position and a hydroxyl group at the second carbon.

-

Acetic Acid: Acts as a hydrogen bond donor, enhancing the stability of the complex .

3D Conformation: Conformer generation is disallowed due to the mixture/salt nature, but planar 2D structural depictions highlight intermolecular interactions .

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via:

-

Bromination of Hexan-2-ol:

-

Complexation with Acetic Acid:

Key Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Temperature | 25–50°C |

| Solvent | Toluene or diethyl ether |

| Reaction Time | 12–24 hours |

Yield: >90% purity after recrystallization .

Physicochemical Properties

Physical State and Stability

| Property | Value |

|---|---|

| Physical State | Colorless liquid |

| Melting Point | Not reported (decomposes before melting) |

| Boiling Point | ~154–160°C (estimated) |

| Solubility | Miscible in polar solvents (e.g., ethanol, acetone) |

Spectroscopic Data

-

IR Spectroscopy:

-

NMR (¹H):

Applications

Organic Synthesis

-

Intermediate for Alkylation: The bromine atom facilitates nucleophilic substitution reactions, enabling the synthesis of ethers and esters .

-

Hydrogen Bonding Studies: Used to model intermolecular interactions in supramolecular chemistry .

Polymer Science

-

Crosslinking Agent: Enhances mechanical properties in polyurethanes and epoxies by forming hydrogen-bonded networks .

Biochemical Research

| Hazard | Precaution |

|---|---|

| Skin/Irritation | Use gloves and goggles |

| Volatility | Work in a fume hood |

| Environmental Impact | Avoid aqueous disposal |

GHS Classification:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume